molecular formula C12H11BrO B3254996 6-Bromo-2-methoxy-1-methylnaphthalene CAS No. 247174-14-7

6-Bromo-2-methoxy-1-methylnaphthalene

Cat. No.: B3254996
CAS No.: 247174-14-7
M. Wt: 251.12 g/mol
InChI Key: SUJMWZOKVNXBLD-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-1-methylnaphthalene is an organic compound with the molecular formula C12H11BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position, a methoxy group at the second position, and a methyl group at the first position. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-1-methylnaphthalene can be achieved through several methods. One common approach involves the bromination of 2-methoxy-1-methylnaphthalene. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are carried out at room temperature or slightly elevated temperatures.

Another method involves the Grignard reaction, where 6-bromo-2-methoxynaphthalene is prepared from 2-naphthol via bromination, followed by reduction and methylation or methylation first, then bromination and reduction .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through techniques such as silica gel column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-1-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of naphthaldehydes or naphthoic acids.

    Reduction: Formation of 2-methoxy-1-methylnaphthalene.

Scientific Research Applications

6-Bromo-2-methoxy-1-methylnaphthalene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of brominated compounds with biological systems.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: As a precursor in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-1-methylnaphthalene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxynaphthalene
  • 2-Methoxy-6-bromonaphthalene
  • 6-Methoxy-2-bromonaphthalene
  • 6-Methoxynaphth-2-yl bromide

Uniqueness

6-Bromo-2-methoxy-1-methylnaphthalene is unique due to the specific positions of its substituents, which confer distinct chemical and physical properties. The presence of the bromine atom at the sixth position, combined with the methoxy and methyl groups at the second and first positions, respectively, makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-bromo-2-methoxy-1-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-8-11-5-4-10(13)7-9(11)3-6-12(8)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJMWZOKVNXBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286602
Record name 6-Bromo-2-methoxy-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247174-14-7
Record name 6-Bromo-2-methoxy-1-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247174-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methoxy-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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